molecular formula C7H4F3NO2 B1412929 4-Difluoromethoxy-2-fluoro-6-formylpyridine CAS No. 1806315-47-8

4-Difluoromethoxy-2-fluoro-6-formylpyridine

Cat. No.: B1412929
CAS No.: 1806315-47-8
M. Wt: 191.11 g/mol
InChI Key: KGKSRIIWFJTIKA-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-2-fluoro-6-formylpyridine is a chemical compound with the molecular formula C7H4F3NO2. It is a fluorinated pyridine derivative, characterized by the presence of difluoromethoxy and formyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethoxy-2-fluoro-6-formylpyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives. This process can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the compound to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-2-fluoro-6-formylpyridine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form carboxylic acids.

    Reduction: The formyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

4-Difluoromethoxy-2-fluoro-6-formylpyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: The compound is used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-fluoro-6-formylpyridine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and formyl groups play a crucial role in its reactivity and binding affinity to specific targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Difluoromethoxy-2-fluoro-6-formylpyridine include other fluorinated pyridine derivatives such as:

  • 2,4-Difluoropyridine
  • 2,6-Difluoropyridine
  • 4-Fluoro-2-methoxypyridine

Uniqueness

What sets this compound apart is its unique combination of difluoromethoxy and formyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

4-(difluoromethoxy)-6-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-6-2-5(13-7(9)10)1-4(3-12)11-6/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKSRIIWFJTIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C=O)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Difluoromethoxy-2-fluoro-6-formylpyridine
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Reactant of Route 4
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Reactant of Route 6
4-Difluoromethoxy-2-fluoro-6-formylpyridine

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